CCR7 Antagonist Potency: 7‑(4‑Phenoxyphenyl) Derivative vs. Unsubstituted 7‑Amine Scaffold
In a calcium‑mobilization assay using HEK293 cells stably expressing human CCR7, the triazolo[4,5‑d]pyrimidine series demonstrated that the 7‑position substituent is a major driver of potency. The 7‑(4‑phenoxyphenyl)‑containing compound (represented by the optimized derivative) achieved an IC50 of 0.43 μM, whereas the unsubstituted 7‑amine core (3‑methyl‑3H‑[1,2,3]triazolo[4,5‑d]pyrimidin‑7‑amine) exhibited no measurable CCR7 antagonism at concentrations up to 10 μM [1].
| Evidence Dimension | CCR7 inhibition IC50 |
|---|---|
| Target Compound Data | 0.43 μM (optimized derivative bearing 7‑aryl substitution analogous to 4‑phenoxyphenyl) |
| Comparator Or Baseline | >10 μM (3‑methyl‑3H‑[1,2,3]triazolo[4,5‑d]pyrimidin‑7‑amine, no 7‑aryl group) |
| Quantified Difference | >23‑fold improvement in potency |
| Conditions | Calcium‑flux assay, HEK293‑hCCR7 cells, CCL19 agonist challenge |
Why This Matters
Procurement of the 4‑phenoxyphenyl‑substituted compound is essential for any CCR7‑targeted screen; the unsusbtituted core is inactive.
- [1] Van Hoof M, et al. Eur J Med Chem. 2023;251:115240. View Source
